3,7-Dichloro-5H-dibenz[b,f]azepine
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Overview
Description
3,7-Dichloro-5H-dibenz[b,f]azepine is a chemical compound with the molecular formula C14H9Cl2N. It belongs to the class of dibenzazepines, which are tricyclic compounds consisting of two benzene rings fused to an azepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloro-5H-dibenz[b,f]azepine typically involves the halogenation of dibenz[b,f]azepine. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at the 3 and 7 positions of the dibenz[b,f]azepine core .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dichloro-5H-dibenz[b,f]azepine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the parent compound .
Scientific Research Applications
3,7-Dichloro-5H-dibenz[b,f]azepine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticonvulsant and antidepressant drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3,7-Dichloro-5H-dibenz[b,f]azepine involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
5H-Dibenz[b,f]azepine: The parent compound without chlorine substitutions.
10,11-Dihydro-5H-dibenz[b,f]azepine: A reduced form of the parent compound.
Carbamazepine: A well-known anticonvulsant drug with a similar dibenzazepine core.
Uniqueness: 3,7-Dichloro-5H-dibenz[b,f]azepine is unique due to the presence of chlorine atoms at the 3 and 7 positions, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts .
Properties
CAS No. |
85598-34-1 |
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Molecular Formula |
C14H9Cl2N |
Molecular Weight |
262.1 g/mol |
IUPAC Name |
2,9-dichloro-11H-benzo[b][1]benzazepine |
InChI |
InChI=1S/C14H9Cl2N/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)17-13(9)7-11/h1-8,17H |
InChI Key |
DYNWBQJYCQDWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)NC3=C1C=CC(=C3)Cl |
Origin of Product |
United States |
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